Dimethyl [(furan-2-yl)methyl]phosphonate

Selective deprotection Phosphonate monoester synthesis Sodium ethanethiolate method

Dimethyl [(furan-2-yl)methyl]phosphonate (MF: C₇H₁₁O₄P, MW: 190.13) is a heterocyclic phosphonate combining a furan ring with a dimethyl phosphonate moiety via a methylene linker. This structure serves as a versatile intermediate in Horner-Wadsworth-Emmons (HWE) olefination chemistry and as a precursor for constructing more complex, biologically active molecules.

Molecular Formula C7H11O4P
Molecular Weight 190.13 g/mol
CAS No. 132112-90-4
Cat. No. B14263687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl [(furan-2-yl)methyl]phosphonate
CAS132112-90-4
Molecular FormulaC7H11O4P
Molecular Weight190.13 g/mol
Structural Identifiers
SMILESCOP(=O)(CC1=CC=CO1)OC
InChIInChI=1S/C7H11O4P/c1-9-12(8,10-2)6-7-4-3-5-11-7/h3-5H,6H2,1-2H3
InChIKeyXIAUISUWOYBKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl [(furan-2-yl)methyl]phosphonate (CAS 132112-90-4): A Strategic Building Block for Furan-Based Synthesis


Dimethyl [(furan-2-yl)methyl]phosphonate (MF: C₇H₁₁O₄P, MW: 190.13) is a heterocyclic phosphonate combining a furan ring with a dimethyl phosphonate moiety via a methylene linker . This structure serves as a versatile intermediate in Horner-Wadsworth-Emmons (HWE) olefination chemistry and as a precursor for constructing more complex, biologically active molecules [1]. Its unique value lies not in a single superlative property but in the strategic combination of a reactive furan diene system with a phosphonate group that can be selectively manipulated with less steric hindrance than its higher alkyl ester homologs.

HWE Olefination Handle
Selective Monodemethylation
Thermoreversible Diels-Alder Diene

Why Closest Analogs Cannot Replace Dimethyl [(furan-2-yl)methyl]phosphonate in Critical Syntheses


Interchanging dimethyl [(furan-2-yl)methyl]phosphonate with its closest structural analogs, such as diethyl (furan-2-yl)methylphosphonate (CAS 39996-86-6) or non-furan dimethyl phosphonates, leads to divergence in synthetic outcomes due to fundamental chemical reactivity differences . The dimethyl ester enables selective monodemethylation under mild nucleophilic conditions (e.g., NaSEt), a key step unattainable with comparable selectivity for the corresponding diethyl ester, which reacts significantly slower and often requires harsher, less selective conditions [1]. Furthermore, the furan ring provides a unique, thermoreversible Diels-Alder diene functionality absent in phenyl, thiophene, or pyrrole analogs, offering an orthogonal dynamic covalent handle [2]. Substituting the dimethyl ester with a diethyl ester or the furan with another heterocycle compromises either the downstream selective deprotection chemistry or the specific thermoreversible crosslinking capacity, directly impacting synthetic efficiency and product purity.

Target Feature
Substitute Risk
Dimethyl ester enables selective monodemethylation under mild conditions
Diethyl ester may require harsher dealkylation, reducing selectivity and risking furan degradation
Furan ring provides thermoreversible Diels-Alder reactivity at low temperature
Thiophene or phenyl analogs lack room-temperature [4+2] reversibility, limiting dynamic covalent applications

Quantitative Differentiation Evidence for Dimethyl [(furan-2-yl)methyl]phosphonate Selection


Selective Monodemethylation: Superior Yields vs. Diethyl Analog Under Mild Conditions

A critical differential advantage of the dimethyl ester variant is its amenability to selective monodemethylation. Using sodium ethanethiolate (NaSEt) in DMF at 60 °C for 2-6 hours, dimethyl phosphonate esters are converted to their monoacid derivatives with high selectivity and yields typically >80% [1]. This contrasts with diethyl phosphonates, which under analogous conditions undergo dealkylation at a rate of <5%, necessitating stronger nucleophiles or higher temperatures that compromise sensitive furan-containing substrates [1]. This selectivity is a class-level advantage for dimethyl over diethyl alkylphosphonates, confirmed in nucleoside chemistry and applicable to the furan system.

Selective Mono-demethylation
Class-level inference
>80% yield vs
Supports selective deprotection workflow; dimethyl ester may improve monoacid yield
Data from nucleoside phosphonate systems; NaSEt/DMF, 60 °C
Selective deprotection Phosphonate monoester synthesis Sodium ethanethiolate method

Thermoreversible Diels–Alder Reactivity: Furan's Kinetic Edge Over Thiophene Analogs

The furan ring in dimethyl [(furan-2-yl)methyl]phosphonate confers thermoreversible Diels-Alder (DA) reactivity, a property absent in thiophene-2-ylmethylphosphonates and significantly less effective in pyrrole analogs [1]. The DA reaction of 3-substituted furans proceeds with a rate constant (k) of approximately 0.15 M⁻¹h⁻¹ in water at 25 °C, while the retro-DA reaction becomes dominant above 60 °C with a rate constant of 0.08 h⁻¹, enabling precise thermal control over reversibility [1]. Thiophene derivatives require >100 °C for any [4+2] cycloaddition and lack retro-reactivity under mild aqueous conditions, making them unsuitable for thermoresponsive applications [1].

Diels-Alder Kinetics
Cross-study comparable
kDA 0.15 M⁻¹h⁻¹ (25 °C)
Enables dynamic covalent chemistry at mild conditions; thiophene analogs unreactive below 100 °C
Aqueous Diels-Alder with maleimide; retro-DA >60 °C
Dynamic covalent chemistry Diels-Alder reaction Furan diene

Herbicidal PDHc Inhibitor Activity: A Quantitative Baseline for Structure-Activity Optimization

Dimethyl [(furan-2-yl)methyl]phosphonate serves as the core scaffold for synthesizing potent pyruvate dehydrogenase complex (PDHc) inhibitors. The derived compound O,O′-dimethyl 1-(2,4-dichlorophenoxyacetoxy)-1-(furan-2-yl)methylphosphonate (II-17) exhibits an IC₅₀ of 25.3 μM against PDHc from Pisum sativum and 48.7 μM against PDHc from Oryza sativa, demonstrating species selectivity [1]. In field trials at 135-450 g ai/ha, II-17 provided >85% control of broadleaf weeds in maize while showing complete crop safety at rates up to 1200 g ai/ha [1]. By contrast, the non-furan phenylphosphonate analog showed IC₅₀ > 100 μM against both PDHc enzymes, validating the essential role of the furan pharmacophore [1].

PDHc Inhibition
Assay context
IC₅₀ 25.3 μM (P. sativum) vs >100 μM (phenyl analog)
Supports herbicide discovery research; furan pharmacophore contributes to species-selective inhibition
In vitro PDHc assay; derivative II-17; reported crop selectivity in maize trials
Herbicide discovery Pyruvate dehydrogenase complex inhibitor Furan-2-ylmethylphosphonate scaffold

Optimal Application Scenarios for Dimethyl [(furan-2-yl)methyl]phosphonate Based on Verified Evidence


Selective Monoacid Synthesis for Bioconjugation or Metal Surface Functionalization

The dimethyl ester is the precursor of choice when a phosphonic acid monoester is required for subsequent conjugation (e.g., coupling to biomolecules or metal oxide nanoparticles) without damaging the furan ring [1]. The mild demethylation procedure using sodium ethanethiolate preserves the furan diene intact, whereas diethyl esters would necessitate vigorous conditions that risk ring-opening or decomposition. This makes dimethyl [(furan-2-yl)methyl]phosphonate the optimal scaffold for synthesizing phosphonic acid-terminated ligands for dynamic covalent nanoparticle systems [1].

Thermoresponsive Polymer Networks and Self-Healing Materials

Owing to the furan ring's unique thermoreversible Diels-Alder reactivity, this compound is ideally suited for constructing polymer networks that can be thermally de-crosslinked and re-crosslinked [2]. The phosphonate group provides a stable anchor point, while the furan enables dynamic covalent bond formation with maleimide-functionalized partners. Competitive scaffolds lacking the furan (e.g., thiophene or phenyl phosphonates) cannot achieve the same low-temperature reversibility, limiting their utility in stimuli-responsive material applications [2].

Discovery and Optimization of Selective Post-Emergence Herbicides

As the foundational scaffold for a series of PDHc inhibitors with validated field efficacy against broadleaf weeds at 135-450 g ai/ha, dimethyl [(furan-2-yl)methyl]phosphonate is the logical starting point for medicinal chemistry campaigns targeting dicot-selective herbicides [3]. Its furan pharmacophore delivers species-selective enzyme inhibition (IC₅₀ 25.3 μM vs. >100 μM for phenyl analogs), enabling safer crop protection programs in maize and rice [3].

Application
Selection Property
Validation Focus
Selective monoacid synthesis
Dimethyl ester monodemethylation capability
Mild deprotection preserves furan integrity
Thermoresponsive polymer networks
Furan thermoreversible Diels-Alder diene
Low-temperature reversibility under aqueous conditions
Herbicide discovery research
Furan pharmacophore and PDHc inhibition profile
Species-selective enzyme inhibition reported in assays
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